molecular formula C8H15N3O B13311549 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine

1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine

Cat. No.: B13311549
M. Wt: 169.22 g/mol
InChI Key: IFYIFJBDBUVETM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-4-amino-5-hydroxy-pyrazole with isopropyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1,3-dimethyl-5-propan-2-yloxypyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-5(2)12-8-7(9)6(3)10-11(8)4/h5H,9H2,1-4H3

InChI Key

IFYIFJBDBUVETM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OC(C)C)C

Origin of Product

United States

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